molecular formula C11H16ClNO2 B2879643 (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride CAS No. 906365-71-7

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

Cat. No. B2879643
CAS RN: 906365-71-7
M. Wt: 229.7
InChI Key: YBISSEMJDVQWHU-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-95-2 . It has a molecular weight of 229.71 and is typically stored at 4 degrees Celsius . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.71 . It is a powder in physical form and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Agent Development

The structure of (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride lends itself to the synthesis of derivatives with potential as antimicrobial agents. These derivatives can exhibit structure-dependent activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species .

Peptide Synthesis

This compound is used in peptide synthesis, particularly in the solution phase. Its structure is conducive to the formation of peptides, which are essential in the development of therapeutic agents and in the study of protein functions .

Chiral Resolution Agents

3,5-Dimethyl-l-phenylalanine HCl can be utilized to prepare chiral mobile phase additives. These additives are crucial for the resolution of enantiomers in chiral chromatography, an important process in the pharmaceutical industry for the production of optically pure compounds .

Synthesis of Bioactive Molecules

The compound serves as a precursor in the total synthesis of complex bioactive molecules such as (−)-paliurine E and almazole D. These molecules have significant pharmaceutical applications, including the treatment of various diseases .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBISSEMJDVQWHU-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride

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